molecular formula C26H19BrClNO5 B11570415 7-Bromo-2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11570415
M. Wt: 540.8 g/mol
InChI Key: LAFQJIOYWQFBSS-UHFFFAOYSA-N
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Description

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes bromine, chlorine, ethoxy, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the chromeno-pyrrole core.

    Chloromethylation: Addition of the chlorophenylmethyl group.

    Ethoxylation: Incorporation of the ethoxy group.

    Hydroxylation: Introduction of the hydroxyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine may produce an amino derivative.

Scientific Research Applications

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.

    Imidazole Derivatives: Compounds with the imidazole ring, known for their therapeutic potential.

Uniqueness

7-BROMO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H19BrClNO5

Molecular Weight

540.8 g/mol

IUPAC Name

7-bromo-2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19BrClNO5/c1-2-33-21-11-14(7-9-19(21)30)23-22-24(31)17-12-16(27)8-10-20(17)34-25(22)26(32)29(23)13-15-5-3-4-6-18(15)28/h3-12,23,30H,2,13H2,1H3

InChI Key

LAFQJIOYWQFBSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)Br)O

Origin of Product

United States

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